Methyl dodecanimidate

Description

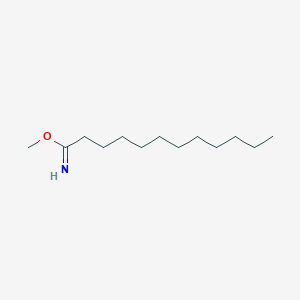

Methyl dodecanimidate (IUPAC: this compound) is an imidate ester characterized by a dodecyl (C12) alkyl chain and an imino ether functional group (O-methyl imidic acid ester). This compound is structurally analogous to esters and amides but distinct in its reactivity due to the imidate moiety. Imidates like this compound are typically synthesized via the Pinner reaction, involving nitriles and methanol under acidic conditions, and are employed as intermediates in organic synthesis for constructing amidines or coordinating with transition metals .

Properties

IUPAC Name |

methyl dodecanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJZJSYTQLJDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dodecanimidate can be synthesized through the reaction of dodecanoic acid with methanol in the presence of a catalyst. The reaction typically involves the esterification of dodecanoic acid to form methyl dodecanoate, followed by the conversion of the ester to the imidate using ammonia or an amine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes followed by imidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these processes include sulfuric acid and hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

Methyl dodecanimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it back to the corresponding alcohol or amine.

Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed

The major products formed from these reactions include amides, nitriles, alcohols, and substituted imidates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl dodecanimidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and nitriles.

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of methyl dodecanimidate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The imidate group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Methyl Dodecanimidate : Contains a 12-carbon alkyl chain and an imidate group (R-O-C(=NH)-OCH₃). This structure confers electrophilic reactivity, making it suitable for nucleophilic substitution reactions.

- Methyl Valerimidate Hydrochloride: A five-carbon imidate with a hydrochloride salt, enhancing its water solubility compared to non-salt imidates .

- Dodecanamide : Features a carbonyl-amine group (R-C(=O)-NH₂), which is less reactive than imidates due to resonance stabilization of the amide bond .

- Methyl Dodecanoate: An ester (R-CO-OCH₃) with applications in surfactants and biodiesel, differing from imidates in its hydrolytic stability and lack of nitrogen-based reactivity .

Physical and Chemical Properties

The table below extrapolates key properties based on available data and structural analogs:

*Estimated values for this compound are based on homologous series trends.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of methyl dodecanimidate to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction stoichiometry (e.g., molar ratios of dodecanamide to methylating agents), solvent selection (e.g., anhydrous methanol or THF), and reaction time/temperature. For purity, post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential. Characterization should include H NMR (e.g., δ 3.65 ppm for methoxy protons) and mass spectrometry (expected molecular ion at m/z 227.3) .

Q. How can researchers distinguish this compound from structurally similar esters in analytical workflows?

- Methodological Answer : Use tandem spectroscopic techniques:

- FT-IR : C=O stretch at ~1740 cm for esters vs. ~1680 cm for amides.

- NMR : Methoxy group () in methyl esters shows a singlet at δ 3.65 ppm, distinct from ethyl esters (triplet at δ 1.25 ppm).

- LC-MS/MS : Fragmentation patterns (e.g., loss of methoxy group at m/z 195) confirm structural identity. Cross-validate with reference standards .

Advanced Research Questions

Q. What experimental protocols are recommended for assessing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Stability Studies : Incubate this compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C.

Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours.

Quantification : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation products.

Kinetic Analysis : Fit data to first-order decay models; calculate half-life () and activation energy () via Arrhenius plots. Include negative controls (e.g., inert solvents) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC values) for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent concentrations) using tools like PRISMA guidelines.

- Statistical Harmonization : Normalize IC values using Hill equation curve-fitting and assess variability via coefficient of variation (CV > 20% indicates significant methodological divergence).

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) to isolate confounding variables .

Q. What strategies are effective for integrating this compound into lipid bilayer studies while minimizing experimental artifacts?

- Methodological Answer :

- Membrane Incorporation : Use Langmuir-Blodgett troughs to control monolayer surface pressure (20–30 mN/m) during lipid-ester integration.

- Artifact Mitigation : Pre-equilibrate this compound in chloroform/methanol (2:1 v/v) to prevent aggregation. Validate bilayer integrity via impedance spectroscopy or fluorescence anisotropy.

- Negative Controls : Include lipid-only and solvent-only systems to baseline-correct permeability measurements .

Data Management & Reproducibility

Q. What metadata standards are essential for ensuring reproducibility in this compound research?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Sample Metadata : Batch numbers, purity certificates, storage conditions (e.g., -20°C under argon).

- Experimental Metadata : Instrument calibration logs (e.g., NMR shim settings), software versions for data analysis.

- Chemical Context : IUPAC name (this compound), registry numbers (e.g., CAS 5432-97-1), and hazard codes (GHS07). Use domain-specific repositories (e.g., PubChem, Zenodo) for public archiving .

Q. How can researchers address batch-to-batch variability in this compound synthesis when designing multi-institutional studies?

- Methodological Answer :

- Centralized Synthesis : Designate a single lab for synthesis using validated protocols (e.g., ISO 9001-certified procedures).

- QC Harmonization : Implement shared QC criteria (e.g., ≥98% purity by HPLC, residual solvent limits per ICH Q3C).

- Inter-Lab Calibration : Distribute aliquots of a reference batch for cross-lab NMR/MS validation. Use statistical process control (SPC) charts to monitor variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.